
Sodium 2-ethylhexanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-ethylhexanolate, also known as sodium 2-ethylcaproate, is a sodium salt of 2-ethylhexanoic acid. It is a white to off-white hygroscopic crystalline powder that is highly soluble in water. The compound has a molecular formula of C8H15NaO2 and a molecular weight of 166.19 g/mol . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanolate is typically synthesized by reacting 2-ethylhexanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium at temperatures ranging from 40°C to 100°C . The resulting product is then dehydrated and dried to obtain the pure this compound in a fine powdered form .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the reaction of isooctanoic acid with sodium hydroxide, followed by tray drying or spray drying to obtain the final product . This method is cost-effective, energy-efficient, and yields a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-ethylhexanolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can be reduced to form 2-ethylhexanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: 2-ethylhexanoic acid.
Reduction: 2-ethylhexanol.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-ethylhexanolate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Sodium 2-ethylhexanolate exerts its effects primarily through its interaction with various molecular targets. One of its known targets is β-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans and Candida albicans. These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a crucial process in many biological systems. By inhibiting these enzymes, this compound can disrupt essential metabolic pathways in these pathogens.
Comparación Con Compuestos Similares
Sodium 2-ethylhexanoate: A closely related compound with similar chemical properties and applications.
2-Ethylhexanoic acid: The parent acid of sodium 2-ethylhexanolate, used in the synthesis of metal derivatives.
Sodium stearate: Another sodium salt used in various industrial applications.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a strong reducing agent. It is also highly effective in the acylation of amines and the synthesis of pharmaceutical intermediates, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
38411-13-1 |
|---|---|
Fórmula molecular |
C8H17NaO |
Peso molecular |
152.21 g/mol |
Nombre IUPAC |
sodium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Na/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Clave InChI |
BFDXQZBRSCAZOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


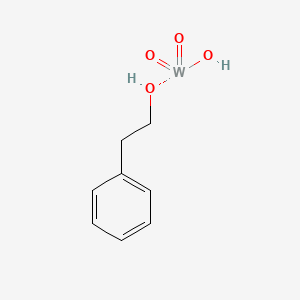
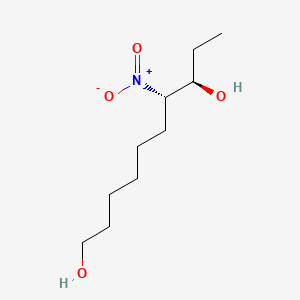

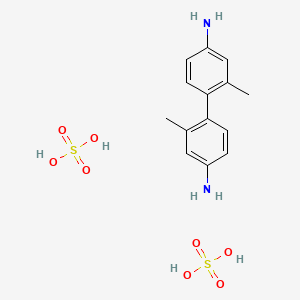

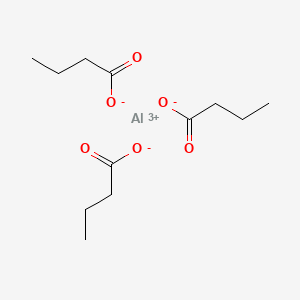
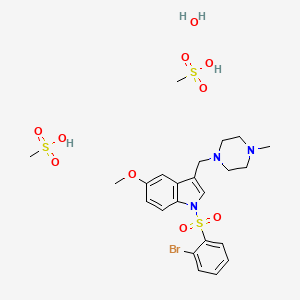
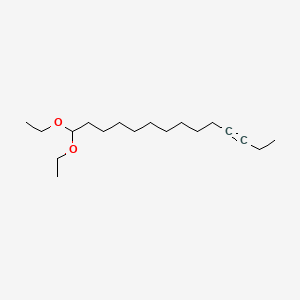
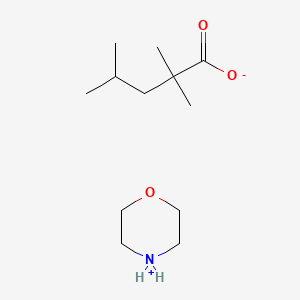
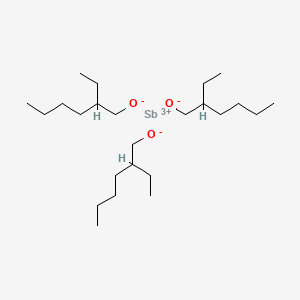
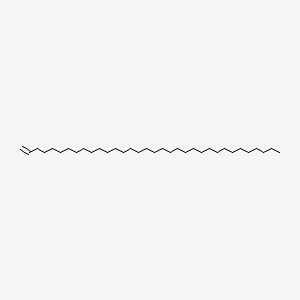


![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
